An In-Depth Technical Guide to Ethyl 3-(4-Fluoro-3-indolyl)propanoate
An In-Depth Technical Guide to Ethyl 3-(4-Fluoro-3-indolyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-(4-Fluoro-3-indolyl)propanoate is a fluorinated indole derivative of significant interest, particularly within the domain of agricultural chemistry and drug discovery. As a synthetic mimic of the plant hormone auxin, it serves as a valuable scaffold for the development of novel herbicides and plant growth regulators.[1] The strategic incorporation of a fluorine atom at the 4-position of the indole ring is a key feature, designed to enhance lipophilicity, metabolic stability, and overall bioactivity.[1] This guide provides a comprehensive overview of the core properties of Ethyl 3-(4-Fluoro-3-indolyl)propanoate, including its physicochemical characteristics, established synthetic routes, spectroscopic profile, chemical reactivity, and biological applications. It is intended to serve as a technical resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.
Physicochemical and Structural Properties
Ethyl 3-(4-Fluoro-3-indolyl)propanoate is a derivative of indole-3-propanoic acid. The core structure consists of a 4-fluoroindole moiety linked at the C3 position to an ethyl propanoate chain. This combination of a heterocyclic aromatic system and an aliphatic ester chain dictates its physical and chemical properties.
Core Data
Quantitative experimental data for properties such as melting point and boiling point are not widely reported in publicly available literature. The compound is expected to be a high-boiling liquid or a low-melting solid at standard temperature and pressure, consistent with similar substituted indole esters.[2]
| Property | Value | Source |
| IUPAC Name | ethyl 3-(4-fluoro-1H-indol-3-yl)propanoate | Computed by Lexichem TK 2.7.0[1] |
| CAS Number | 1448699-14-6 | Benchchem[1] |
| Molecular Formula | C₁₃H₁₄FNO₂ | Benchchem[1] |
| Molecular Weight | 235.25 g/mol | Benchchem[1] |
| InChI Key | ZTJSGJIXSXNOMO-UHFFFAOYSA-N | Benchchem[1] |
| Physical Form | Expected to be an oil or low-melting solid | Inferred from similar compounds[2] |
Solubility Profile
The solubility is governed by the dual nature of the molecule. The indole ring provides hydrophobic character, while the ester group and the potential for hydrogen bonding at the N-H position allow for some polarity.
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Polar Solvents: The parent compound, indole-3-propionic acid, shows good solubility in polar solvents like water and ethanol, which can be attributed to hydrogen bonding from the carboxylic acid group.[3] While the ethyl ester of the topic compound is less polar than the corresponding carboxylic acid, it is expected to be soluble in common organic polar solvents like ethanol, methanol, ethyl acetate, acetone, and THF.
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Non-Polar Solvents: Limited solubility is expected in non-polar solvents such as hexane, though it should be soluble in chlorinated solvents like dichloromethane and chloroform.[3]
Synthesis and Manufacturing
The primary challenge in synthesizing Ethyl 3-(4-Fluoro-3-indolyl)propanoate lies in the controlled, regioselective introduction of substituents onto the indole core, particularly the fluorine atom at the C4 position.[1] The most common strategies involve first obtaining the 4-fluoroindole precursor, followed by the addition of the ethyl propanoate sidechain at the nucleophilic C3 position.
Key Synthetic Pathways
Two prevalent methods for attaching the C3 sidechain are the Michael Addition and the Mizoroki-Heck Reaction.
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Michael Addition: This is a direct and efficient approach involving the conjugate addition of 4-fluoroindole to an acrylic acid ester, such as ethyl acrylate.[1] The reaction leverages the electron-rich nature of the indole C3 position to attack the β-carbon of the acrylate. This reaction can be catalyzed by either a Brønsted acid, a Lewis acid, or a base.
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Mizoroki-Heck Reaction: This palladium-catalyzed cross-coupling reaction offers high functional group tolerance and regioselectivity.[1] The strategy involves coupling a pre-functionalized indole, such as 4-fluoro-3-iodoindole, with ethyl acrylate in the presence of a palladium catalyst and a base.
The following diagram illustrates these two primary synthetic workflows.
Detailed Experimental Protocol: Michael Addition
This protocol describes a representative procedure for the synthesis via Michael addition.
Objective: To synthesize Ethyl 3-(4-Fluoro-3-indolyl)propanoate from 4-fluoroindole and ethyl acrylate.
Materials:
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4-Fluoroindole
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Ethyl acrylate
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1,4-Diazabicyclo[2.2.2]octane (DABCO) or another suitable base catalyst
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Toluene or other suitable anhydrous solvent
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Anhydrous sodium sulfate (Na₂SO₄)
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Ethyl acetate (for extraction and chromatography)
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Hexane (for chromatography)
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Silica gel for column chromatography
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-fluoroindole (1.0 equivalent). Dissolve the indole in anhydrous toluene.
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Addition of Reagents: Add the base catalyst (e.g., DABCO, 0.1-0.2 equivalents) to the solution. Subsequently, add ethyl acrylate (1.2-1.5 equivalents) dropwise to the stirred solution at room temperature.
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Causality Note: The base catalyst is crucial for deprotonating the indole N-H or activating the Michael acceptor, thereby increasing the nucleophilicity of the C3 position and facilitating the conjugate addition. Using a slight excess of ethyl acrylate ensures the complete consumption of the more valuable 4-fluoroindole starting material.
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Reaction Execution: Heat the reaction mixture to reflux (approx. 110 °C for toluene) and monitor the progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield the pure Ethyl 3-(4-Fluoro-3-indolyl)propanoate.
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Self-Validation Note: The purity of the final product should be assessed by TLC, and its identity confirmed through spectroscopic methods as detailed in Section 3.0.
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Spectroscopic and Structural Characterization
Spectroscopic analysis is essential for the unambiguous structural confirmation of the title compound. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ¹⁹F NMR, is the most powerful tool for this purpose.[1]
Expected ¹H and ¹³C NMR Data
While a specific, experimentally-verified spectrum is not available in the cited literature, the expected chemical shifts and multiplicities can be reliably predicted based on the structure. The presence of the fluorine atom at C4 will introduce observable C-F and H-F coupling constants in the ¹³C and ¹H NMR spectra, respectively.
| Assignment | Expected ¹H NMR (ppm) | Expected ¹³C NMR (ppm) | Rationale |
| Indole N-H | ~8.0-8.5 (broad singlet) | - | Typical chemical shift for indole N-H proton. |
| Aromatic H (C5, C6, C7) | ~6.8-7.5 (multiplets) | ~105-125 (doublets, C-F coupling) | Complex pattern due to H-H and H-F coupling. The C4-F will influence the shifts of adjacent protons and carbons. |
| Indole H2 | ~7.0-7.2 (doublet) | ~122-125 | Proton at the 2-position of the indole ring. |
| -CH₂- (Indole sidechain) | ~3.1-3.3 (triplet) | ~20-25 | Methylene group attached to the C3 position of the indole. |
| -CH₂- (Ester sidechain) | ~2.6-2.8 (triplet) | ~34-36 | Methylene group adjacent to the carbonyl. |
| O-CH₂- (Ethyl ester) | ~4.1-4.2 (quartet) | ~60-62 | Methylene group of the ethyl ester, split by the adjacent methyl group. |
| -CH₃ (Ethyl ester) | ~1.2-1.3 (triplet) | ~14-15 | Methyl group of the ethyl ester, split by the adjacent methylene group. |
| C=O (Ester carbonyl) | - | ~172-174 | Carbonyl carbon of the ester. |
| C3 (Indole) | - | ~112-115 | Indole carbon bearing the propanoate sidechain. |
| C4 (Indole, C-F) | - | ~155-158 (doublet, large ¹JCF) | Carbon directly bonded to fluorine, shows a large one-bond C-F coupling constant. |
Chemical Reactivity and Derivatization
The reactivity of Ethyl 3-(4-Fluoro-3-indolyl)propanoate is characterized by the distinct functionalities present: the nucleophilic indole ring and the electrophilic ester group. The fluorine atom acts as an electron-withdrawing group, which can modulate the reactivity of the aromatic system.[1]
Reactions at the Ester Group
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Reduction: The ester moiety can be readily reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. This reaction yields 3-(4-fluoro-1H-indol-3-yl)propan-1-ol, a useful intermediate for further derivatization.[1]
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Hydrolysis: Base- or acid-catalyzed hydrolysis will convert the ester back to the corresponding carboxylic acid, 3-(4-fluoro-1H-indol-3-yl)propanoic acid.
Reactions at the Indole Ring
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N-Alkylation/Acylation: The indole nitrogen can act as a nucleophile. Deprotonation with a strong base (e.g., NaH) followed by reaction with an electrophile (e.g., an alkyl halide or acyl chloride) allows for functionalization at the N1 position.
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Electrophilic Aromatic Substitution: While the C3 position is blocked, other positions on the indole ring can potentially undergo electrophilic substitution, although the directing effects of the existing substituents must be considered.
The following diagram summarizes the key reactivity pathways.
Applications and Biological Activity
The primary application space for Ethyl 3-(4-Fluoro-3-indolyl)propanoate is in agrochemical research. It is investigated as a synthetic auxin, designed to mimic the natural plant hormone indole-3-acetic acid (IAA).[1]
Auxins are critical hormones that regulate many aspects of plant growth and development. By creating synthetic molecules that interfere with auxin signaling, it is possible to develop potent and selective herbicides. Ethyl 3-(4-Fluoro-3-indolyl)propanoate is believed to interact with the auxin receptor Transport Inhibitor Response 1 (TIR1), potentially acting as an antagonist to disrupt normal hormone signaling and thereby inhibit plant growth.[1] This compound serves as a crucial synthetic intermediate, allowing researchers to explore structure-activity relationships (SAR) to develop new plant growth regulators with high efficacy and improved environmental profiles.[1]
Conclusion
Ethyl 3-(4-Fluoro-3-indolyl)propanoate represents a strategically designed molecule with significant potential as a lead compound and synthetic intermediate in the development of next-generation agrochemicals. Its properties are defined by the interplay between the fluorinated indole core and the ethyl propanoate sidechain. This guide has detailed its fundamental physicochemical properties, outlined robust synthetic methodologies, provided a predictive spectroscopic profile for characterization, and summarized its key reactivity and applications. For professionals in drug development and agricultural science, this compound offers a versatile platform for creating novel bioactive agents.
References
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PubChem. Ethyl 3-(3-fluoro-4-hydroxyphenyl)propionate. National Center for Biotechnology Information. Available at: [Link].
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Solubility of Things. Indole-3-propionic acid. Available at: [Link].
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Nasir, W., et al. (2010). Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3224. Available at: [Link].
